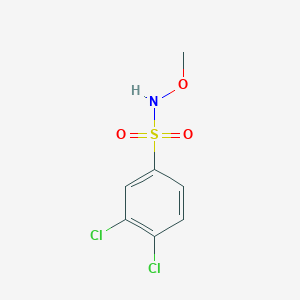

3,4-dichloro-N-methoxybenzenesulfonamide

Description

3,4-Dichloro-N-methoxybenzenesulfonamide is a sulfonamide derivative featuring a benzene ring substituted with chlorine atoms at the 3- and 4-positions and a methoxy group attached to the sulfonamide nitrogen. The dichloro substituents likely enhance lipophilicity and target-binding affinity, while the methoxy group may influence metabolic stability and solubility .

Properties

Molecular Formula |

C7H7Cl2NO3S |

|---|---|

Molecular Weight |

256.11 g/mol |

IUPAC Name |

3,4-dichloro-N-methoxybenzenesulfonamide |

InChI |

InChI=1S/C7H7Cl2NO3S/c1-13-10-14(11,12)5-2-3-6(8)7(9)4-5/h2-4,10H,1H3 |

InChI Key |

OLHWDVYIMQSQIR-UHFFFAOYSA-N |

Canonical SMILES |

CONS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural features, physicochemical properties, and uses of 3,4-dichloro-N-methoxybenzenesulfonamide and related compounds:

Key Research Findings

- Substituent Position Effects: The 3,4-dichloro configuration in the target compound may enhance binding to acetolactate synthase (ALS) enzymes compared to 2,4-dichloro analogs like sulfentrazone, which targets protoporphyrinogen oxidase (PPO) . Ethoxymethoxy groups in etobenzanid improve systemic mobility in plants, whereas the methoxy group in this compound may limit translocation due to reduced polarity .

- Physicochemical Properties: The compound from (Cpd. Higher molar mass and complex structures (e.g., Cpd. 478262-51-0) correlate with prolonged soil persistence but may increase bioaccumulation risks .

Biological Activity :

- Sulfentrazone’s triazolyl group enables broad-spectrum weed control, while this compound’s simpler structure may restrict its efficacy to specific weed species .

- Isoxazole-containing compounds (e.g., Cpd. 478262-51-0) often target nitrogen metabolism pathways, differing from the ALS inhibition mechanism of sulfonamides .

Critical Notes and Limitations

- Data Gaps : Direct experimental data on this compound are scarce; inferences rely on structural analogs.

- Contradictions : ’s compound has conflicting properties (e.g., low pKa vs. high molecular weight), complicating direct comparisons.

- Environmental Impact : Simpler sulfonamides like this compound may degrade faster than poly-substituted analogs, reducing ecological persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.